Guanylate Cyclase Modulators: A Technical Guide to Discovery and Synthesis
Guanylate Cyclase Modulators: A Technical Guide to Discovery and Synthesis
This technical guide provides an in-depth overview of the discovery and synthesis of small molecule modulators of guanylate cyclase (GC), with a particular focus on the well-characterized activator, YC-1, as a representative example. This document is intended for researchers, scientists, and drug development professionals in the field of pharmacology and medicinal chemistry.
Introduction to Guanylate Cyclase as a Therapeutic Target
Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] There are two main forms of GC: soluble guanylate cyclase (sGC) and membrane-bound guanylate cyclase (mGC), also known as particulate guanylate cyclase (pGC).
Soluble GC is a key component of the nitric oxide (NO) signaling pathway.[2] Under normal physiological conditions, NO binds to the heme group of sGC, leading to its activation and a subsequent increase in intracellular cGMP levels.[2] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2] Consequently, sGC has emerged as a significant therapeutic target for cardiovascular diseases, such as pulmonary hypertension and heart failure.
Small molecule modulators of sGC are broadly classified into two main categories:
-
sGC Stimulators: These compounds, such as YC-1 and riociguat, are heme-dependent and activate sGC independently of NO, while also sensitizing the enzyme to endogenous NO.[2]
-
sGC Activators: This class of molecules, including cinaciguat, are heme-independent and can activate sGC when the heme iron is in an oxidized state or even absent, which is often the case in disease states associated with oxidative stress.[2]
Discovery of a Prototypical Guanylate Cyclase Activator: YC-1
YC-1, with the chemical name 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole, was the first-in-class sGC stimulator to be discovered.[2][3] Its discovery marked a significant milestone in the development of therapeutic agents targeting the NO-sGC-cGMP pathway. YC-1 is a nitric oxide-independent activator of soluble guanylyl cyclase (sGC). It has been shown to significantly elevate cGMP levels and inhibit collagen-stimulated aggregation of washed rabbit platelets.
Synthesis of YC-1
An improved and concise synthesis of YC-1 has been developed, offering a significant enhancement in overall yield compared to earlier reported methods.[4] This flexible strategy is also more amenable to the parallel synthesis of analogues for structure-activity relationship (SAR) studies.[4]
The key steps of this improved synthesis are outlined below:
-
N-Benzylation of 3-Indazolinone: Commercially available 3-indazolinone is selectively benzylated at the N1 position in a near-quantitative yield.[4]
-
Formation of the Triflate: The resulting N-benzylindazolinone is then converted to its corresponding triflate under standard conditions.[4]
-
Stille Cross-Coupling: The furyl moiety is introduced via a Stille cross-coupling reaction between the triflate and a trimethylstannylfuran derivative.[4]
-
Final Reduction: The ester group on the furan ring is reduced to the final hydroxymethyl group to yield YC-1.[4]
This improved synthetic route provides an overall yield of approximately 37%.[4]
Quantitative Data of Guanylate Cyclase Modulators
The following tables summarize the key quantitative data for YC-1 and other representative sGC modulators.
| Compound | Class | EC50 for sGC Activation | Key Findings |
| YC-1 | sGC Stimulator | 18.6 µM (purified sGC)[2] | The first-in-class sGC stimulator. Also exhibits off-target effects.[2] |
| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells)[2] | Significantly more potent than YC-1. Also reported to inhibit PDE5.[2] |
| Cinaciguat | sGC Activator | ~0.2 µM (heme-free sGC)[2] | Specifically activates oxidized or heme-free sGC.[2] |
| Compound | Target of Inhibition | IC50 |
| YC-1 | Collagen-stimulated aggregation of washed rabbit platelets | 14.6 µM[3] |
| YC-1 | U46619-induced platelet aggregation in human washed platelets | 2.1 ± 0.03 µM[5] |
| YC-1 | Collagen-induced platelet aggregation in human washed platelets | 11.7 ± 2.1 µM[5] |
| YC-1 | Thrombin-induced platelet aggregation in human washed platelets | 59.3 ± 7.1 µM[5] |
Experimental Protocols
This protocol describes a method to determine sGC activity by measuring the conversion of GTP to cGMP.[6][7]
Materials:
-
Purified sGC enzyme
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
-
Cofactors: 5 mM MgCl₂ or 5 mM MnCl₂
-
Substrate: 0.5–2 mM GTP
-
Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kit for cGMP quantification
Procedure:
-
Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂ or MnCl₂, and the desired concentration of the test compound in a final volume of 100 µL.
-
Add 5 µg of the purified sGC protein to the reaction mixture.
-
Initiate the reaction by adding GTP to a final concentration of 0.5–2 mM.
-
Incubate the reaction mixture at 30°C for 15 minutes.
-
Stop the reaction by heating at 100°C for 10 minutes.
-
Centrifuge the samples at 16,000 x g for 10 minutes to pellet any precipitate.
-
Quantify the amount of cGMP produced in the supernatant using a cGMP ELISA kit according to the manufacturer's instructions.
This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cGMP in cell lysates or enzyme reaction supernatants.[8]
Materials:
-
Goat Anti-Rabbit IgG coated microtiter plate
-
cGMP standards
-
Rabbit Anti-cGMP Polyclonal Antibody
-
Peroxidase-cGMP Tracer Conjugate
-
Lysis Buffer
-
Substrate Solution
-
Stop Solution
-
Wash Buffer
-
Microplate reader
Procedure:
-
Prepare all reagents and samples as per the kit instructions. Cell lysates can be prepared by adding 1 mL of Lysis Buffer for every 35 cm² of cell culture surface area, incubating at 4°C for 20 minutes, and then scraping the cells.[8]
-
Add 50 µL of the cGMP sample or standard to the appropriate wells of the Goat Anti-Rabbit Antibody Coated Plate.
-
Add 25 µL of the diluted Peroxidase-cGMP Tracer Conjugate to each well.
-
Add 50 µL of the diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.
-
Cover the plate and incubate at room temperature for 2 hours with shaking.
-
Wash the plate four times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate at room temperature for 5-20 minutes on an orbital shaker.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of a test compound on platelet aggregation.[9][10]
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Platelet agonist (e.g., collagen, ADP, thrombin)
-
Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from whole blood by centrifugation.[10]
-
Set up the platelet aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.[9]
-
Aliquot the PRP into cuvettes.
-
Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.[9]
-
Initiate platelet aggregation by adding the chosen agonist to the cuvette.[9]
-
Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[9]
-
Determine the maximum percentage of aggregation for each condition and calculate the IC50 value for the test compound.
Mandatory Visualizations
Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.
Caption: Workflow for sGC Modulator Evaluation.
Caption: Improved Synthesis of YC-1.
References
- 1. montanamolecular.com [montanamolecular.com]
- 2. benchchem.com [benchchem.com]
- 3. YC 1 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Testing platelet aggregation activity [protocols.io]
